6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile is an organic compound that features a benzo[b]thiophene core substituted with a dioxaborolane group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile typically involves the borylation of benzo[b]thiophene derivatives. One common method is the palladium-catalyzed borylation of 6-bromo-benzo[b]thiophene-2-carbonitrile using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under inert atmosphere conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Oxidizing agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Biaryl compounds: From Suzuki-Miyaura coupling.
Boronic acids: From oxidation of the boronic ester.
Substituted benzo[b]thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile largely depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide . The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Thiophene-2-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile is unique due to its combination of a benzo[b]thiophene core with both a dioxaborolane and a carbonitrile group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and materials science.
Properties
Molecular Formula |
C15H16BNO2S |
---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C15H16BNO2S/c1-14(2)15(3,4)19-16(18-14)11-6-5-10-7-12(9-17)20-13(10)8-11/h5-8H,1-4H3 |
InChI Key |
VNGNOYGVVCQAMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(S3)C#N |
Origin of Product |
United States |
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